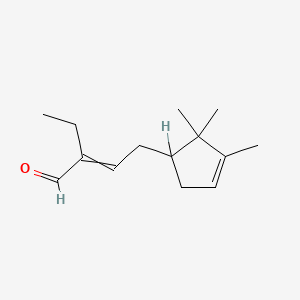
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is an organic compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring substituted with ethyl and trimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base. For example, the reaction between 2-ethyl-3-cyclopenten-1-one and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: Known for its unique cyclopentene ring structure.
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclohexen-1-yl)-: Similar structure but with a cyclohexene ring instead of cyclopentene.
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopropen-1-yl)-: Contains a cyclopropene ring, making it more strained and reactive.
Uniqueness
The uniqueness of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- lies in its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
65114-02-5 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3/b12-7+ |
InChI Key |
RJTHDCSHVMQKDQ-KPKJPENVSA-N |
SMILES |
CCC(=CCC1CC=C(C1(C)C)C)C=O |
Isomeric SMILES |
CC/C(=C\CC1CC=C(C1(C)C)C)/C=O |
Canonical SMILES |
CCC(=CCC1CC=C(C1(C)C)C)C=O |
Key on ui other cas no. |
179107-88-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B1619583.png)













